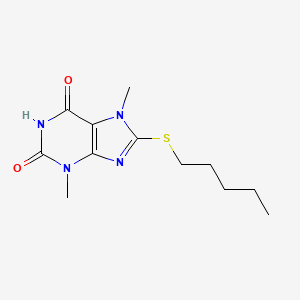

3,7-Dimethyl-8-pentylsulfanylpurine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,7-Dimethyl-8-pentylsulfanylpurine-2,6-dione is a useful research compound. Its molecular formula is C12H18N4O2S and its molecular weight is 282.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3,7-Dimethyl-8-pentylsulfanylpurine-2,6-dione is a purine derivative with potential biological activity that has garnered interest in pharmaceutical development. Its unique structural features suggest various mechanisms of action, which may contribute to its therapeutic potential. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a purine base with two methyl groups at the 3 and 7 positions, a pentylsulfanyl group at the 8 position, and carbonyl groups at the 2 and 6 positions. This configuration may influence its interactions with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, indicating potential protective effects against oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

- Antimicrobial Properties : Preliminary data indicate effectiveness against certain bacterial strains, suggesting potential use as an antimicrobial agent.

These activities are summarized in Table 1.

| Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Antimicrobial | Disruption of bacterial cell wall synthesis |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : It could act on specific receptors that mediate cellular responses to stress and inflammation.

- Gene Expression Regulation : There is evidence suggesting that it influences the expression of genes related to oxidative stress and inflammation.

Case Studies

Several case studies have explored the effects of this compound in different biological contexts:

-

Case Study on Oxidative Stress in Neuronal Cells :

- Researchers administered varying concentrations of this compound to neuronal cell cultures exposed to oxidative stress.

- Results indicated a significant reduction in markers of oxidative damage compared to control groups.

-

Case Study on Inflammatory Response in Macrophages :

- A study investigated the impact of the compound on macrophage activation induced by lipopolysaccharides (LPS).

- Findings showed a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha) upon treatment with the compound.

These case studies underscore the compound's potential therapeutic applications in neuroprotection and inflammatory diseases.

Aplicaciones Científicas De Investigación

Environmental Applications

Role in Climate Regulation

DMSP plays a significant role in the global sulfur cycle. It is produced by phytoplankton and macroalgae and is involved in the formation of dimethyl sulfide, a gas that contributes to cloud formation and climate regulation. The breakdown of DMSP into dimethyl sulfide (DMS) can influence atmospheric chemistry and climate patterns.

Osmolyte Function

In marine environments, DMSP acts as an osmolyte, helping organisms maintain cell volume and function under varying salinity conditions. This property is crucial for the survival of marine species in fluctuating environments.

Biological Applications

Cryoprotectant Properties

DMSP serves as a cryoprotectant, protecting cells from freezing damage. This function is particularly important for marine organisms that experience low temperatures.

Carbon and Sulfur Source

Certain marine algae utilize DMSP as a source of carbon and sulfur for growth. This utilization highlights its importance in the marine food web and nutrient cycling.

Pharmacological Applications

Potential Therapeutic Effects

Research indicates that DMSP may have therapeutic potential due to its ability to interact with biological macromolecules such as proteins and nucleic acids. Studies assessing these interactions can provide insights into its mechanisms of action and potential uses in medicine.

Antioxidant Properties

DMSP has been studied for its antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems.

Case Study 1: DMSP in Marine Ecosystems

A study conducted on the role of DMSP in marine ecosystems revealed that it significantly contributes to the sulfur cycle and affects microbial community dynamics. The research demonstrated that variations in DMSP concentrations influenced the growth rates of specific microbial populations, thereby impacting overall ecosystem health.

Case Study 2: DMSP as a Cryoprotectant

Research on Antarctic marine organisms showed that DMSP levels increased during freezing conditions, suggesting a protective role against ice formation within cells. This study provided evidence for the physiological importance of DMSP in extreme environments.

Comparative Data Table

| Application Area | Function/Effect | Significance |

|---|---|---|

| Environmental Science | Climate regulation via sulfur cycling | Influences cloud formation and climate patterns |

| Biology | Osmolyte function; cryoprotection | Essential for survival in fluctuating salinity and temperature |

| Pharmacology | Potential therapeutic effects; antioxidant properties | May offer protective effects against oxidative stress |

Propiedades

IUPAC Name |

3,7-dimethyl-8-pentylsulfanylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2S/c1-4-5-6-7-19-12-13-9-8(15(12)2)10(17)14-11(18)16(9)3/h4-7H2,1-3H3,(H,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLJSIWSVPZDNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=NC2=C(N1C)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.